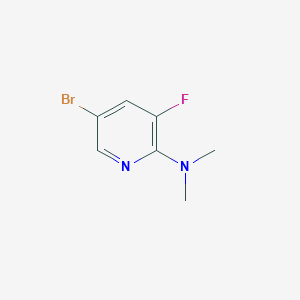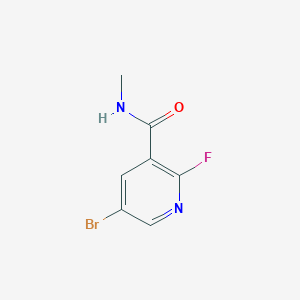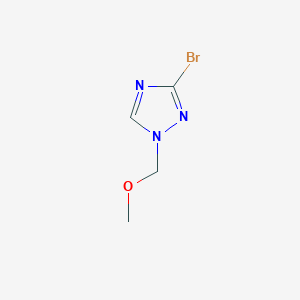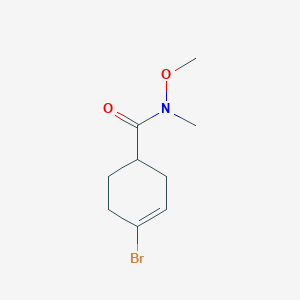
5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine
描述
5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine: is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromomethyl group at the 5-position and a trifluoromethoxyphenyl group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(4-trifluoromethoxyphenyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学研究应用
Chemistry: 5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of trifluoromethoxy and bromomethyl groups on biological systems. It may serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Its structural features can be exploited to design molecules with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer backbones can impart desirable properties such as increased thermal stability and chemical resistance.
作用机制
The mechanism of action of 5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine depends on its specific application. In chemical reactions, the bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The trifluoromethoxy group can influence the compound’s reactivity and stability by electron-withdrawing effects.
In biological systems, the compound’s mechanism of action would be determined by its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, while the bromomethyl group can participate in covalent modifications of target proteins.
相似化合物的比较
5-(Chloromethyl)-2-(4-trifluoromethoxyphenyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Bromomethyl)-2-(4-methoxyphenyl)pyridine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-(Bromomethyl)-2-(4-trifluoromethylphenyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: The presence of both bromomethyl and trifluoromethoxy groups in 5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine makes it unique The bromomethyl group provides a reactive site for further functionalization, while the trifluoromethoxy group imparts distinct electronic and steric properties
属性
IUPAC Name |
5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-7-9-1-6-12(18-8-9)10-2-4-11(5-3-10)19-13(15,16)17/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPCFIVFNJQAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)



![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)





![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1378327.png)

